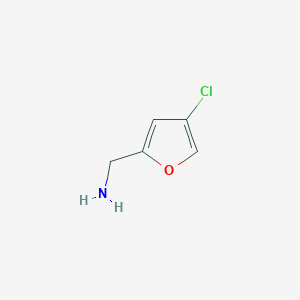

(4-Chlorofuran-2-yl)methanamine

Description

(4-Chlorofuran-2-yl)methanamine is a substituted furan derivative featuring a chlorine atom at the 4-position of the furan ring and an aminomethyl group (–CH2NH2) at the 2-position. For instance, similar methanamine derivatives, such as (4-(furan-2-yl)phenyl)methanamine (20), are synthesized via LiAlH4 reduction of nitriles or amides under inert conditions .

Properties

Molecular Formula |

C5H6ClNO |

|---|---|

Molecular Weight |

131.56 g/mol |

IUPAC Name |

(4-chlorofuran-2-yl)methanamine |

InChI |

InChI=1S/C5H6ClNO/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2 |

InChI Key |

BRMQXHBGKGGEIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorofuran-2-yl)methanamine typically involves the chlorination of furan followed by amination. One common method is the reaction of 4-chlorofuran with formaldehyde and ammonia under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorofuran-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(4-Chlorofuran-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chlorofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Chlorofuran-2-yl)methanamine with five structurally related methanamine derivatives:

Physicochemical Properties

- Solubility: The chlorine atom and aromatic rings enhance hydrophobicity, reducing aqueous solubility compared to non-halogenated analogs. For example, (4-Chloropyridin-2-yl)methanamine hydrochloride (MFCD07374904) is typically stored in dry conditions due to hygroscopicity .

- Stability : Furan derivatives may exhibit lower thermal stability compared to pyridine or oxazole analogs due to the oxygen-rich furan ring’s susceptibility to oxidation .

- Spectroscopic Data : NMR shifts for methanamine protons (e.g., δ 3.83–4.02 ppm in <sup>1</sup>H-NMR) are consistent across analogs, while <sup>13</sup>C-NMR reveals distinct aromatic carbon environments depending on substituents .

Biological Activity

(4-Chlorofuran-2-yl)methanamine, a compound featuring a furan ring substituted with a chlorine atom and an amine group, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 159.6 g/mol

The furan ring and the amine group contribute to the compound's unique chemical properties, influencing its interactions with biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains.

- Antifungal Activity : Research suggests efficacy against certain fungal pathogens.

- Anticancer Effects : Investigations into its ability to inhibit cancer cell proliferation have been promising, particularly in breast cancer models.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Chloro-2-furylmethanamine | Chlorine at 5-position of furan | Different position of chlorine affects reactivity |

| 4-Methylfuran-2-methanamine | Methyl substitution instead of chlorine | Alters electronic properties and biological activity |

| 3-Chloro-4-pyridinemethanamine | Pyridine ring instead of furan | Different heterocyclic structure influences binding |

| 2-Aminothiazole | Thiazole ring structure | Distinct pharmacological profile due to sulfur atom |

The unique combination of the furan ring and amine group in this compound may confer distinct pharmacological properties not found in similar compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anticancer Research

In vitro studies evaluating the anticancer properties of this compound have shown promising results against breast cancer cell lines. A quantitative structure–activity relationship (QSAR) model indicated that this compound could selectively target cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.